molecular formula C17H13ClNP B063925 2-Chloro-6-(diphenylphosphino)pyridine CAS No. 162753-00-6

2-Chloro-6-(diphenylphosphino)pyridine

Cat. No. B063925
M. Wt: 297.7 g/mol
InChI Key: GUAOHJUHXGGUHI-UHFFFAOYSA-N
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Description

“2-Chloro-6-(diphenylphosphino)pyridine” is a chemical compound with the molecular formula C17H13ClNP and a molecular weight of 297.7 g/mol. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

  • Functional Ligands and Ligand Precursors : 2-(Diphenylphosphino)pyridine has been efficiently and regioselectively metallated at the C-6 position, allowing access to various functionally potential ligands or ligand precursors (Gros, Younes‐Millot, & Fort, 2000).

  • Palladium-Catalyzed CN Coupling Reactions : The use of 2,6-bis(diphenylphosphino)pyridine as a ligand in palladium-catalyzed CN coupling of a variety of aryl halides with amines is an effective method, achieving good to excellent yields with low Pd(OAc)2 loading (Nadri, Rafiee, Jamali, & Joshaghani, 2014).

  • Coordination Chemistry towards Uranium : Bifunctional 2-(diphenylphosphino)pyridine N,P-dioxide and related compounds have been synthesized and their coordination chemistry towards UO2(NO3)2 has been examined, providing insights into molecular and crystal structures (McCabe et al., 1987).

  • Synthesis of Complexes with Metal Atoms : Reactions involving 2-(diphenylphosphino)pyridine derivatives have led to the synthesis of complexes with metal atoms such as molybdenum, exhibiting unique structural and bonding characteristics (Kuang, Fanwick, & Walton, 2000).

  • Ambidentate Ligand in Metal Complexes : 2-(Diphenylphosphino)pyridine acts as an ambidentate ligand in homo- and hetero-binuclear complexes of metals like copper, silver, and gold, with mixed P,N-coordination (Olmos, Schier, & Schmidbaur, 1997).

  • Catalytic Oligomerization of Ethylene : Mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been synthesized and used in catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).

properties

IUPAC Name

(6-chloropyridin-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClNP/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAOHJUHXGGUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370373
Record name 2-Chloro-6-(diphenylphosphanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(diphenylphosphino)pyridine

CAS RN

162753-00-6
Record name 2-Chloro-6-(diphenylphosphanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SM Kuang, PE Fanwick, RA Walton - Inorganica Chimica Acta, 2000 - Elsevier
The reactions of Mo 2 (μ-O 2 CMe) 4 with the ligands 2-(diphenylphosphino)-6-(pyrazol-1-yl)pyridine (L 1 ) and 2-chloro-6-(diphenylphosphino)pyridine (L 2 ) in dichloromethane in the …
Number of citations: 7 www.sciencedirect.com
SM Kuang, ZZ Zhang, QG Wang… - Journal of the Chemical …, 1998 - pubs.rsc.org
The new polydentate, pyridine-based phosphine ligand 2-(diphenylphosphino)-6-[3-(2′-pyridyl)-pyrazol-1-yl]pyridine (L2) has been synthesized. The reaction of L2 with [Ag(MeCN)4][…
Number of citations: 18 pubs.rsc.org
TCW Mak - Journal of the Chemical Society, Dalton Transactions, 1998 - pubs.rsc.org
Reaction of 2-(diphenylphosphino)-6-(pyrazol-1-yl)pyridine (L1) with 1 equivalent of [Cu(MeCN)4][ClO4] resulted in the formation of [Cu2(µ-L1)2(MeCN)2][ClO4]2 1. Complex 1 reacted …
Number of citations: 22 pubs.rsc.org
A Labonne - 2007 - core.ac.uk
The demand for new transformations in synthetic chemistry has increased considerably in recent years. This demand has arisen from the need for a wide range of functional group …
Number of citations: 1 core.ac.uk
QS Li, CQ Wan, FB Xu, HB Song, ZZ Zhang - Inorganica chimica acta, 2005 - Elsevier
A novel long chain diphosphine ligand with a pyridine-diamino bridge, 2,6-bis(N-benzyl-N-diphenylphosphinomethylamino)pyridine (PNP1), was prepared conveniently using the …
Number of citations: 2 www.sciencedirect.com

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